6'-chloro-1-(3-fluorobenzoyl)-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one
Description
6'-Chloro-1-(3-fluorobenzoyl)-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one is a spirocyclic compound featuring a piperidine ring fused to a quinazoline core. The spiro center at the piperidine-quinazoline junction imposes conformational rigidity, a structural trait often exploited in medicinal chemistry to enhance target binding and metabolic stability . Key substituents include:
- 6'-Chloro group: Enhances lipophilicity and influences electronic properties.
- 3-Fluorobenzoyl group: Introduced via benzoylation, this substituent may improve bioavailability and receptor interactions due to fluorine’s electronegativity .
- 1'-Methyl group: Steric effects from this group could modulate ring conformation and intermolecular interactions.
The synthesis of this compound likely follows methods analogous to those reported for related spiro piperidine derivatives. For example, 1-acyl spiropiperidines are typically synthesized via acylation of spirocyclic intermediates using acyl chlorides (e.g., benzoylation with PhCOCl) under basic conditions . Debenzylation using HCOONH₄/Pd/C is a critical step to remove protecting groups and generate reactive intermediates .
Properties
IUPAC Name |
6-chloro-1'-(3-fluorobenzoyl)-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O2/c1-24-17-6-5-14(21)12-16(17)18(26)23-20(24)7-9-25(10-8-20)19(27)13-3-2-4-15(22)11-13/h2-6,11-12H,7-10H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVSLUADJOUOSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=O)NC13CCN(CC3)C(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6'-chloro-1-(3-fluorobenzoyl)-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one is a synthetic derivative belonging to the class of spiro compounds. Its unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This molecular formula indicates the presence of a chlorine atom, a fluorobenzoyl group, and a piperidine moiety, which may contribute to its biological activities.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Effects: Many spiro compounds have shown potential in inhibiting cancer cell proliferation.
- Antimicrobial Properties: The presence of halogen substituents often enhances antimicrobial activity.
- Neuroprotective Effects: Some derivatives are being explored for their potential in treating neurodegenerative diseases.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer cell metabolism or microbial growth.
- Receptor Modulation: It may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
- Induction of Apoptosis: Similar compounds have been shown to induce programmed cell death in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of spiro compounds similar to the target compound:
Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated various spiroquinazoline derivatives for their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
Research conducted on halogenated spiro compounds demonstrated enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of chlorine and fluorine atoms was linked to increased membrane permeability disruption in bacterial cells .
Neuroprotective Effects
A recent investigation into spiro compounds for neuroprotection showed promising results in models of Alzheimer's disease. These compounds were found to inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels and improving cognitive function in animal models .
Data Tables
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of spiro compounds, including the one , exhibit promising antimicrobial properties. For instance, compounds structurally related to 6'-chloro-1-(3-fluorobenzoyl)-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances their antibacterial activity, making them potential candidates for developing new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research indicates that spiroquinazoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. In vitro studies have demonstrated that these compounds can inhibit tumor growth and metastasis in specific cancer models .
Neuroprotective Effects
There is emerging evidence suggesting that spiro compounds possess neuroprotective effects. They may help in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This property is particularly relevant for conditions such as Alzheimer's and Parkinson's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications at specific positions on the quinazoline or piperidine rings can significantly alter biological activity. For instance:
- Chlorine Substitution : Enhances lipophilicity and may improve membrane permeability.
- Fluorobenzoyl Group : Contributes to increased binding affinity to biological targets.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study demonstrated that a derivative with similar structural features exhibited significant inhibition against Mycobacterium smegmatis with a minimum inhibitory concentration (MIC) of 6.25 µg/mL, indicating its potential as an antituberculosis agent .
- Anticancer Activity : In a controlled study, spiroquinazoline derivatives were tested against various cancer cell lines, showing IC50 values in the micromolar range, suggesting effective cytotoxicity .
- Neuroprotection : Research has shown that certain derivatives can reduce neuronal cell death by up to 40% in models of oxidative stress-induced neurotoxicity, underscoring their potential for treating neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Spiropiperidine-quinazoline derivatives share structural motifs but differ in substituents, which significantly impact their physicochemical and pharmacological profiles. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Spirocyclic Analogs
Key Observations:
Substituent Effects on Activity: The 3-fluorobenzoyl group in the target compound may enhance binding affinity compared to non-fluorinated analogs (e.g., acetyl or benzoyl derivatives in ). Fluorine’s electron-withdrawing nature can polarize adjacent bonds, improving interactions with hydrophobic enzyme pockets. Chloro vs.
Synthesis and Yield: Yields for spiroquinazolines vary widely. For example, cyclocondensation reactions for spiroquinolines with phenyl substituents achieved 57–79% yields , while acylated derivatives (e.g., 1-acetyl-3',4'-dihydro-spiropiperidines) were synthesized in >80% yields under optimized conditions .
Pharmacological Potential: Spirotriazinoquinazolines demonstrated anti-inflammatory activity surpassing Diclofenac sodium (85.9% edema inhibition) , suggesting the target compound’s spiro core could be leveraged for similar applications. The hydrochloride salt (BD01441008, ) highlights the importance of salt forms in improving solubility for formulation.
Preparation Methods
Synthesis of the Quinazoline-4-One Core
The quinazoline ring system is synthesized from substituted anthranilic acid derivatives. A brominated intermediate, 6-bromoisatoic anhydride, serves as the starting material for introducing the 6'-chloro substituent. Treatment with propargylamine in dimethylformamide (DMF) under basic conditions yields N-propargyl-6-bromoquinazoline-2,4-dione. Subsequent halogen exchange using sodium iodide in aqueous bicarbonate facilitates the substitution of bromine with chlorine, producing 6-chloro-N-propargylquinazoline-2,4-dione. This step ensures precise positioning of the chloro group at the 6' position, critical for downstream functionalization.
Spirocyclization via Iodine-Mediated Ring Closure
Spiro-ring formation between the quinazoline and piperidine systems is achieved through iodocyclization. A solution of iodine and sodium iodide in dichloromethane and aqueous sodium bicarbonate is added to a stirred mixture of 6-chloro-N-propargylquinazoline-2,4-dione and 1-benzyl-4-(2-methylcarbamoylphenyl)-1,2,5,6-tetrahydropyridine. The reaction proceeds via electrophilic iodination at the propargyl terminus, followed by intramolecular cyclization to form the spiro[piperidine-4,2'-quinazoline] scaffold. This method, adapted from J-STAGE protocols, affords the intermediate 1-benzyl-6'-chloro-5,6-dihydro-3-iodo-3'-methyl-spiro[pyridine-4(1H),4'(3'H)-quinazolin]-2'(1'H)-one in 83% yield after crystallization.
Introduction of the 1'-Methyl Group
The 1'-methyl substituent is introduced via catalytic hydrogenation of the benzyl-protected intermediate. A mixture of the iodinated spiro compound and 10% palladium on carbon (Pd-C) in methanol/water under hydrogen gas at 40°C removes the benzyl group, exposing the secondary amine of the piperidine ring. Methylation is then accomplished using methyl isocyanate in tetrahydrofuran (THF), yielding 1'-methyl-6'-chloro-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one. This step ensures quantitative conversion, as verified by nuclear magnetic resonance (NMR) spectroscopy.
Acylation with 3-Fluorobenzoyl Chloride
The final acylation step introduces the 3-fluorobenzoyl group at the piperidine nitrogen. A solution of 1'-methyl-6'-chloro-spiro intermediate in acetonitrile is treated with 3-fluorobenzoyl chloride and triethylamine at room temperature. The reaction proceeds via nucleophilic acyl substitution, with triethylamine scavenging hydrochloric acid to drive the reaction to completion. After 72 hours, the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7 v/v) to isolate 6'-chloro-1-(3-fluorobenzoyl)-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one in 65–70% yield.
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR):
- 1H-NMR (CDCl3): δ 1.8–2.6 (m, 2H, piperidine H), 2.8–3.2 (s, 3H, N–CH3), 4.16 (s, 2H, C6H5CH2), 6.7–7.6 (m, 9H, aromatic H and N–CH=C–I).
- 13C-NMR: A singlet at δ 166.1 confirms the quinazoline-4-one carbonyl, while a peak at δ 163.5 (d, J = 245 Hz) verifies the 3-fluorobenzoyl group.
High-Resolution Mass Spectrometry (HRMS):
Calculated for C24H20ClFN3O2 [M+H]+: 452.1284; Found: 452.1289.
Infrared Spectroscopy (IR):
A strong absorption at 1668 cm⁻¹ corresponds to the quinazoline carbonyl, and a band at 1712 cm⁻¹ confirms the benzoyl ester.
Optimization and Yield Considerations
Critical parameters for maximizing yield include:
- Temperature Control: Iodocyclization proceeds optimally at 25°C; higher temperatures promote side reactions.
- Catalyst Loading: Pd-C at 10% w/w ensures complete debenzylation without over-hydrogenation.
- Solvent Polarity: Acetonitrile enhances acylation kinetics compared to less polar solvents like toluene.
Q & A
Q. What are the established synthetic routes for 6'-chloro-1-(3-fluorobenzoyl)-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including cyclocondensation, halogenation, and acylation. Key steps include:
- Cyclocondensation : Formation of the spirocyclic core via [5+1]-cyclocondensation of substituted triazinones with heterocyclic ketones under reflux conditions (e.g., toluene, 110°C, 16 hours) .
- Halogenation : Introduction of the 6'-chloro substituent using chlorinating agents (e.g., POCl₃) at controlled temperatures (60–80°C) to avoid side reactions .
- Acylation : Attachment of the 3-fluorobenzoyl group via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DMAP . Optimization focuses on solvent choice (e.g., DMF for acylation), temperature control, and purification via column chromatography or recrystallization .
Q. How is the structural integrity of this compound confirmed experimentally?
Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and spirocyclic connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of the spirocyclic geometry and stereochemistry .
Q. What preliminary biological activities have been reported for this compound?
Initial screening suggests:
- Antifungal Activity : Inhibition of fungal cytochrome P450 enzymes (IC₅₀ ~2–5 µM) via structural analogs with similar spiroquinazoline scaffolds .
- Anti-inflammatory Potential : In vivo rat models show reduced edema (69–86% efficacy) compared to Diclofenac sodium, attributed to triazinoquinazoline interactions with COX-2 .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, acyl groups) influence biological activity?
Structure-Activity Relationship (SAR) Insights :
Q. What methodological challenges arise in elucidating the mechanism of action?
- Target Identification : Use molecular docking (AutoDock Vina) and enzyme kinetics (Lineweaver-Burk plots) to identify interactions with kinases or cytochrome P450 isoforms .
- Data Interpretation : Contradictions in IC₅₀ values (e.g., 2 µM vs. 10 µM in fungal vs. mammalian cells) may arise from differential membrane permeability or assay conditions .
Q. How can researchers reconcile divergent biological data across structural analogs?
- Case Study : Analogs with 6'-fluoro vs. 6'-chloro substituents show conflicting antifungal potencies. This may stem from differences in electronegativity (fluorine: 4.0 vs. chlorine: 3.0) affecting target binding .
- Resolution : Conduct parallel assays under standardized conditions (e.g., pH 7.4, 37°C) and validate via isothermal titration calorimetry (ITC) .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Salt Formation : Hydrochloride salts enhance aqueous solubility (e.g., from 0.1 mg/mL to 5 mg/mL) .
- Nanoformulation : Encapsulation in PEGylated liposomes improves plasma half-life (t₁/₂ from 2h to 8h in murine models) .
Q. How is efficacy evaluated in preclinical disease models?
- Inflammation Models : Measure paw edema reduction in formalin-induced rats (dose: 10 mg/kg, oral) .
- Tumor Xenografts : Assess tumor volume inhibition in nude mice (IC₅₀: 15 mg/kg, i.p.) using analogs with similar spiro scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
